4-methoxy-N,1-dimethyl-1H-indol-2-amine
Description
Significance of Indole (B1671886) Scaffolds in Chemical Biology
The indole ring system, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, is considered a "privileged scaffold" in medicinal chemistry. This designation stems from its widespread presence in a multitude of natural products, alkaloids, and pharmacologically active compounds. Indole derivatives are known to interact with a diverse array of biological targets, leading to a wide spectrum of therapeutic applications.
The versatility of the indole scaffold allows it to serve as a framework for drugs targeting various conditions, including cancer, inflammation, microbial infections, and neurological disorders. Its ability to mimic the structure of tryptophan, an essential amino acid, enables it to participate in various biological processes. Researchers continuously explore new indole derivatives to discover novel therapeutic agents with improved efficacy and specificity.
Contextualization of Methoxylated and Amine-Substituted Indoles in Academic Research
The specific properties of an indole derivative are heavily influenced by the nature and position of its substituents. The presence of methoxy (B1213986) (-OCH₃) and amine (-NR₂) groups, as seen in 4-methoxy-N,1-dimethyl-1H-indol-2-amine, is of particular interest in academic and industrial research.
Methoxylated Indoles: The addition of a methoxy group to the indole ring can significantly alter the molecule's electronic properties and reactivity. chim.it Methoxy groups are electron-donating, which can enhance the nucleophilicity of the indole ring and influence its interaction with biological targets. chim.it Many naturally occurring and synthetic indoles with potent biological activities feature methoxy substituents. chim.it For example, melatonin, a neuro-hormone with a methoxy group on the indole ring, plays a crucial role in regulating circadian rhythms. The position of the methoxy group is critical, as it can direct the molecule's binding affinity and functional activity at various receptors.
Amine-Substituted Indoles: The incorporation of an amine group, particularly a dimethylamine (B145610) moiety, is a common strategy in the design of neurologically active compounds. The nitrogen atom in the amine group can act as a hydrogen bond acceptor or be protonated at physiological pH, facilitating interactions with receptor sites. A prominent example is N,N-Dimethyltryptamine (DMT), a naturally occurring psychedelic compound that is structurally related to the neurotransmitter serotonin (B10506). wikipedia.org The dimethylaminoethyl side chain is a key feature of many tryptamines that exhibit high affinity for serotonin receptors, particularly the 5-HT₂A subtype. wikipedia.org The study of such compounds has been pivotal in understanding the function of the serotonergic system.
Rationale for Investigating this compound
A thorough review of scientific literature and chemical databases indicates a lack of specific published research or detailed experimental data for this compound. Therefore, it is not possible to present detailed research findings or data tables for this specific compound.
However, a clear rationale for its investigation can be constructed based on the known properties of its structural components. The compound combines three key features of high interest in medicinal chemistry: the indole scaffold, a methoxy group at the 4-position, and a dimethylamine group at the 2-position.
The hypothetical rationale for synthesizing and studying this molecule would likely be to explore novel structure-activity relationships (SAR) for specific biological targets, most notably G protein-coupled receptors (GPCRs) like serotonin or melatonin receptors. Researchers might hypothesize that the unique combination and positioning of the substituents could lead to:
Novel Selectivity: Investigating how the 4-methoxy substitution, compared to the more common 5-methoxy substitution found in compounds like 5-MeO-DMT, affects binding affinity and functional activity at various serotonin receptor subtypes.
Modified Pharmacokinetics: The methylation on both the indole nitrogen (N1) and the amine group can influence the compound's metabolic stability, lipophilicity, and ability to cross the blood-brain barrier.
Unique Pharmacology: The placement of the amine at the 2-position of the indole ring is less common than the typical 3-position seen in tryptamines. This structural isomer could interact with receptors in a distinct manner, potentially leading to a novel pharmacological profile.
In essence, the investigation of this compound would represent a systematic exploration of chemical space around the privileged indole scaffold, aiming to identify new chemical probes or potential therapeutic leads.
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-methoxy-N,1-dimethylindol-2-amine |
InChI |
InChI=1S/C11H14N2O/c1-12-11-7-8-9(13(11)2)5-4-6-10(8)14-3/h4-7,12H,1-3H3 |
InChI Key |
AJYYPUCUWXNHFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(N1C)C=CC=C2OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Methoxy N,1 Dimethyl 1h Indol 2 Amine
Historical and Contemporary Approaches to Indole (B1671886) Synthesis Applied to the 4-methoxy-N,1-dimethyl-1H-indol-2-amine Core
The synthesis of the indole ring system has been a subject of intense investigation for over a century, leading to the development of numerous named reactions and innovative strategies. The construction of the this compound core can be envisioned through adaptations of these established methods as well as through the application of modern synthetic techniques.
Classical indole syntheses, such as the Fischer, Bischler, and Leimgruber-Batcho methods, have been instrumental in the preparation of a wide variety of indole derivatives. clockss.org For the synthesis of 4-methoxyindoles, the Leimgruber-Batcho synthesis is particularly relevant as it proceeds from readily available ortho-nitrotoluene precursors. wikipedia.org This method involves the condensation of an o-nitrotoluene with a formamide acetal to form an enamine, which then undergoes reductive cyclization to the indole. wikipedia.org The application of this synthesis to the this compound core would necessitate a starting material such as 2-methyl-3-methoxy-nitrobenzene. The subsequent introduction of the N,1-dimethyl and 2-amino functionalities would require additional synthetic steps.
Another classical approach that could be adapted is a variation of the Reissert indole synthesis. This method typically involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. While effective for producing indole-2-carboxylic acids, its adaptation for the direct synthesis of 2-aminoindoles is not straightforward and would likely involve a multi-step sequence.
Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions as powerful tools for the construction of heterocyclic systems. Various metals, including palladium, copper, gold, and ruthenium, have been employed to catalyze the formation of the indole ring. researchgate.net For the synthesis of 2-aminoindoles specifically, gold-catalyzed hydroamination of anilines with ynamides followed by oxidative cyclization has emerged as a highly effective one-pot procedure. rsc.org This methodology offers a direct route to the 2-aminoindole core from simple starting materials.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Sonogashira couplings, can also be employed to construct precursors for indole synthesis. For instance, the coupling of a suitably substituted aniline with an alkyne can generate an intermediate that can then be cyclized to the indole. These methods offer a high degree of flexibility in terms of substrate scope and functional group tolerance, making them attractive for the synthesis of complex indoles like this compound.
Direct C-H functionalization has become an increasingly important strategy in organic synthesis, allowing for the introduction of functional groups onto a pre-existing indole core without the need for pre-functionalized starting materials. While much of the research in this area has focused on the functionalization of the C2 and C3 positions of the indole ring, methods for the functionalization of the benzene portion of the molecule are also being developed. These strategies could potentially be applied to a simpler 4-methoxyindole precursor to introduce the desired substituents, although achieving the required regioselectivity for the introduction of the 2-amino group would be a significant challenge.
Targeted Synthesis of this compound
A targeted synthesis of this compound would likely involve a multi-step sequence, carefully designed to control the introduction of each substituent. A plausible retrosynthetic analysis suggests that the final N-methylation of the indole nitrogen could be a late-stage transformation. The core 2-amino-4-methoxy-N-methylindole could be constructed from a suitably substituted aniline precursor.
A logical starting material for the synthesis is 3-methoxyaniline. nih.gov The synthetic sequence can be envisioned as follows:
N-methylation of 3-methoxyaniline: The first step would involve the methylation of the amino group of 3-methoxyaniline to produce N-methyl-3-methoxyaniline. This can be achieved using various methylating agents, such as methanol (B129727) in the presence of a suitable catalyst. acs.orggoogle.com
Introduction of a cyano group ortho to the amino group: A crucial step is the introduction of a group that can be transformed into the 2-amino functionality of the indole. One approach is the ortho-cyanation of N-methyl-3-methoxyaniline. This transformation can be challenging due to regioselectivity issues, but directed ortho-metalation strategies could be employed.
Reductive cyclization: The resulting 2-amino-6-methoxybenzonitrile derivative could then undergo reductive cyclization to form the 2-amino-4-methoxy-N-methylindole. This can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.
N-methylation of the indole nitrogen: The final step would be the methylation of the indole nitrogen. This is typically achieved using a base such as sodium hydride followed by the addition of methyl iodide.
An alternative approach for the formation of the 2-aminoindole core could involve a transition metal-catalyzed reaction of N-methyl-3-methoxyaniline with a suitable coupling partner, as described in section 2.1.2.
The efficiency of each step in the proposed synthesis would be highly dependent on the reaction conditions. For a research-scale synthesis, careful optimization of these parameters would be crucial to maximize yields and minimize side products.
For the initial N-methylation of 3-methoxyaniline, various catalysts and reaction conditions have been reported. Iridium(I) complexes have been shown to be effective for the N-methylation of anilines with methanol. acs.org Optimization would involve screening different catalysts, bases, and reaction temperatures to achieve high selectivity for the mono-methylated product.
The reductive cyclization step is also critical. The choice of reducing agent and solvent can significantly impact the outcome of the reaction. For example, in the Leimgruber-Batcho synthesis, a variety of reducing systems have been successfully employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, and stannous chloride. wikipedia.org The optimal conditions would need to be determined empirically for the specific substrate.
Below is a table outlining a hypothetical optimization of the final N-methylation of a 2-amino-4-methoxy-N-methylindole intermediate.
| Entry | Base | Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | CH₃I | THF | 0 to rt | 2 | 75 |
| 2 | K₂CO₃ | (CH₃)₂SO₄ | Acetone | reflux | 6 | 60 |
| 3 | LiHMDS | CH₃I | THF | -78 to 0 | 1 | 85 |
| 4 | Cs₂CO₃ | CH₃I | DMF | rt | 4 | 70 |
This is a hypothetical data table for illustrative purposes.
Methodologies for Isolation and Purification
The isolation and purification of this compound from a crude reaction mixture are critical steps to ensure the compound's integrity and purity for subsequent chemical transformations and analyses. Given the physicochemical properties typical of substituted indoleamines, a combination of extraction and chromatographic techniques is generally employed.
Initially, a standard acid-base extraction protocol can be utilized to separate the basic amine product from non-basic impurities. The reaction mixture is typically dissolved in a water-immiscible organic solvent, such as dichloromethane or ethyl acetate, and washed with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine, rendering it water-soluble. The aqueous layer, containing the protonated product, is then separated, basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, and extracted back into an organic solvent.
Further purification is commonly achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or methanol in dichloromethane, is typically effective in separating the target compound from residual starting materials and by-products. The selection of the eluent system is crucial and is often guided by preliminary analysis using thin-layer chromatography (TLC).
For obtaining highly pure material, recrystallization can be an effective final step. researchgate.net Suitable solvent systems for recrystallization of indole derivatives often include alcohols (methanol, ethanol), esters (ethyl acetate), or mixed solvent systems such as methanol/water or ethyl acetate/hexane. researchgate.net The optimal conditions for crystallization, including solvent choice and temperature, are determined empirically to maximize yield and purity. researchgate.net
| Technique | Description | Typical Reagents/Solvents |
| Acid-Base Extraction | Separates the basic amine product from neutral and acidic impurities based on differential solubility in aqueous and organic phases. | Dichloromethane, Ethyl Acetate, 1M HCl, Saturated NaHCO₃ solution. |
| Column Chromatography | Purifies the compound based on its differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through it. | Silica Gel, Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient. |
| Recrystallization | A final purification step where the compound is dissolved in a hot solvent and allowed to slowly cool, forming pure crystals and leaving impurities in the mother liquor. | Methanol, Ethanol, Ethyl Acetate, Hexane, Water. |
Derivatization Strategies for this compound Analogues and Congeners
Derivatization of the parent molecule is a key strategy for exploring structure-activity relationships and developing new chemical entities with modified properties.
Modification of the Amine Moiety
The secondary amine at the C2-position of this compound is a prime site for chemical modification. Standard amine chemistry can be readily applied to generate a diverse library of analogues.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) yields the corresponding amides. This transformation can introduce a wide variety of functional groups.
Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, under basic conditions affords sulfonamides.
Further Alkylation: The secondary amine can be further alkylated using alkyl halides or via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. This leads to the formation of tertiary amines.
| Reaction | Reagent | Product Class |
| Acylation | Acetyl chloride, Benzoyl chloride | Amides |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamides |
| Alkylation | Methyl iodide, Benzyl bromide | Tertiary Amines |
| Reductive Amination | Acetone, Sodium triacetoxyborohydride | N-isopropyl derivative |
Systematic Substitutions on the Indole Nucleus (excluding the 4-methoxy and 1-methyl positions)
The electron-rich indole nucleus, further activated by the 4-methoxy group, is susceptible to electrophilic aromatic substitution. chim.it The directing effects of the existing substituents will govern the regioselectivity of these reactions. The 4-methoxy group is an ortho-, para-director, and in the context of the indole ring, positions C5 and C7 are activated. The pyrrole ring is inherently more reactive than the benzene ring, with the C3 position being the most nucleophilic. However, since the C2 position is already substituted, reactions at C3 might be sterically hindered or lead to dearomatization depending on the conditions. The most likely positions for electrophilic substitution are C5 and C7 on the benzene ring.
Halogenation: Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms, likely at the C5 or C7 position.
Nitration: Mild nitrating agents, such as nitric acid in acetic anhydride, can introduce a nitro group onto the aromatic ring, which can then serve as a handle for further functionalization, for instance, reduction to an amino group.
Friedel-Crafts Acylation/Alkylation: Under Lewis acid catalysis, acyl or alkyl groups can be introduced. Careful selection of the catalyst and conditions is necessary to avoid side reactions with the existing amine and methoxy (B1213986) groups.
| Position | Reaction | Reagent | Potential Product |
| C5/C7 | Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo or 7-Bromo derivative |
| C5/C7 | Nitration | HNO₃ / Acetic Anhydride | 5-Nitro or 7-Nitro derivative |
| C5/C7 | Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | 5-Acetyl or 7-Acetyl derivative |
Exploration of Bioisosteric Replacements in Related Scaffolds
Bioisosteric replacement is a powerful tool in drug design to modulate the physicochemical and pharmacological properties of a lead compound without significantly altering its binding mode to a biological target. nih.gov For this compound, several bioisosteric modifications can be envisaged.
The 4-methoxy group can be replaced with other hydrogen bond acceptors or groups of similar size and electronics. For example, a hydroxyl group (after demethylation), a methylthio group, or even a small alkyl group could be considered. cambridgemedchemconsulting.com The replacement of a methoxy group with a fluorine atom is another common bioisosteric shift that can alter metabolic stability and electronic properties. cambridgemedchemconsulting.com
The indole nucleus itself can be replaced with other bicyclic heteroaromatic scaffolds, a strategy known as scaffold hopping. nih.gov Azaindoles (pyrrolo[2,3-b]pyridines, pyrrolo[3,2-c]pyridines, etc.) are common bioisosteres for indoles where a CH group in the benzene ring is replaced by a nitrogen atom. This modification can introduce new hydrogen bonding capabilities and alter the compound's pKa and solubility. Other potential bioisosteric scaffolds include benzofurans, benzothiophenes, and indazoles. nih.gov
| Original Group/Scaffold | Bioisosteric Replacement | Rationale for Replacement |
| 4-Methoxy group | Hydroxyl, Methylthio, Fluoro | Modulate hydrogen bonding, lipophilicity, and metabolic stability. |
| Indole Nucleus | Azaindole | Introduce hydrogen bond acceptor, alter pKa and solubility. |
| Indole Nucleus | Benzofuran, Benzothiophene | Modify electronic properties and metabolic profile. |
| 2-Amino group | Amidino, Guanidino group | Alter basicity and hydrogen bonding potential. |
Lack of Scientific Data on this compound Prevents Detailed Mechanistic Analysis
Despite a comprehensive search of available scientific literature, no specific research or data could be found for the chemical compound this compound. Consequently, the requested detailed article on its mechanistic investigations, including molecular targets, binding site analysis, and biological mechanisms of action, cannot be generated.
The inquiry for information on this compound yielded results for structurally related but distinct indole derivatives. These included studies on substituted 5-(4-methoxyphenyl)-1H-indoles as inhibitors of the enzyme ALOX15 nih.gov, the crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline nih.gov, and the investigation of 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione as an inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1) nih.gov. However, none of the retrieved scientific literature specifically addresses the molecular interactions or biological activity of this compound.
The absence of any dedicated research on this particular compound makes it impossible to provide scientifically accurate information for the requested outline, which includes:
Mechanistic Investigations of 4 Methoxy N,1 Dimethyl 1h Indol 2 Amine Interactions
Elucidation of Biological Mechanisms of Action
Enzyme Catalytic Activity Modulation
Without any foundational research identifying the molecular targets or biological effects of 4-methoxy-N,1-dimethyl-1H-indol-2-amine, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. Further investigation into this specific compound is necessary before a detailed mechanistic analysis can be provided.
Cellular Pathway Perturbations and Signal Transduction
Comprehensive searches of available scientific literature and bioactivity databases did not yield specific information regarding the cellular pathway perturbations and signal transduction mechanisms of the chemical compound this compound.
While the broader class of indole (B1671886) derivatives, including various tryptamines and synthetic analogs, has been the subject of extensive research, data detailing the specific interactions of this compound with cellular targets, its effects on signaling cascades, and any resulting pathway perturbations are not available in the public domain.
Research into compounds with similar structural motifs, such as tryptamine (B22526) and its N,N-dimethylated and methoxy-substituted analogs, has revealed interactions with various receptors, including serotonin (B10506) (5-HT) and trace amine-associated receptors (TAARs). nih.govwikipedia.orgwikipedia.org These interactions are known to initiate a range of intracellular signaling events. For instance, activation of certain 5-HT receptors can modulate adenylyl cyclase and phospholipase C activity, leading to changes in the levels of second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates. wikipedia.org Similarly, TAAR1 activation is coupled to G-protein signaling, primarily through Gs, leading to cAMP production. wikipedia.org
Furthermore, studies on other indole-containing molecules have demonstrated a wide array of biological activities, from the inhibition of tubulin polymerization to the modulation of enzyme activity. nih.gov However, the presence and position of the methoxy (B1213986), N-methyl, and 2-amino groups on the indole scaffold of the specific compound would significantly influence its physicochemical properties and its binding affinity for various biological targets. Therefore, extrapolating the specific cellular and signaling effects of this compound from related but structurally distinct compounds would be speculative and scientifically unsound.
Without dedicated experimental data from receptor binding assays, functional cellular assays, or other molecular pharmacology studies on this compound, it is not possible to provide a detailed and accurate account of its interactions with and perturbations of cellular signaling pathways. No data tables with research findings on this specific compound could be generated due to the absence of relevant research.
To elucidate the mechanistic profile of this compound, future research would need to include:
Receptor Screening: Broad profiling against a panel of known receptors, ion channels, and transporters to identify primary biological targets.
Binding Assays: Quantitative analysis to determine the affinity (e.g., Ki, Kd) of the compound for any identified targets.
Functional Assays: In vitro experiments using cell lines expressing the target receptors to measure the functional consequences of binding (e.g., agonist, antagonist, or inverse agonist activity) and to quantify downstream signaling events (e.g., second messenger accumulation, protein phosphorylation).
Pathway Analysis: Broader omics approaches, such as transcriptomics or proteomics, to identify global changes in cellular pathways following treatment with the compound.
Until such studies are conducted and published, the cellular pathway perturbations and signal transduction mechanisms of this compound remain uncharacterized.
In-depth Analysis of this compound and its Derivatives Remains Elusive in Publicly Available Scientific Literature
Despite a comprehensive search of scientific databases and literature, detailed information regarding the structure-activity relationship (SAR), structure-mechanism relationship (SMR), and rational design of analogs for the chemical compound this compound is not presently available in the public domain. Extensive inquiries into its biological activity, the specific roles of its functional groups, and synthetic derivatization efforts have not yielded the specific data necessary to construct a detailed scientific article as outlined.
The requested exploration into the impact of the 4-methoxy group on target affinity and selectivity, the role of N,1-dimethylation in amine interactions, and the significance of the indole core substitution pattern on biological responses for this particular molecule did not return specific research findings. Similarly, information on the rational design, synthesis, and the effects of positional isomers of its analogs is not documented in the available literature.
While research exists for structurally related compounds, such as various substituted indoles, tryptamines, and molecules containing methoxy or dimethylamino functionalities, a direct and focused analysis of this compound is absent. Scientific discourse on this specific chemical entity, including detailed tables of research findings as requested, is not currently part of the accessible scientific record.
Therefore, a scientifically accurate and detailed article adhering to the specified structure and content requirements cannot be generated at this time due to the lack of specific research data on this compound.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 4 Methoxy N,1 Dimethyl 1h Indol 2 Amine Derivatives
Insights from SAR for Future Chemical Compound Optimization
The strategic modification of the 4-methoxy-N,1-dimethyl-1H-indol-2-amine scaffold has provided significant insights into the structural requirements for potent and selective biological activity. These findings are instrumental in the design of new, optimized compounds.
Key Structural Modifications and Their Impact:
Indole (B1671886) Core Modifications: The indole nucleus is a foundational element for the activity of many biologically active compounds. chim.it
Substitution at the 1-position: Methylation at the N1-position of the indole ring, as seen in the parent compound, is a critical feature. This modification often enhances metabolic stability by preventing N-dealkylation and reducing oxidation by cytochrome P450 enzymes. In some series of indole derivatives, the presence of a hydrogen at this position is essential for hydrogen bonding with the target receptor, and its replacement with a methyl group can lead to a loss of activity. nih.gov
Substitution at the 4-position: The methoxy (B1213986) group at the 4-position is a key feature that enhances the electron-donating nature of the indole ring system. chim.it This can influence the binding affinity and selectivity of the compound for its biological target.
Substitution at other positions: Halogenation at the C5 position of the indole ring, with either a chloro or fluoro group, has been shown to be favorable for the activity of certain indole-2-carboxamide derivatives. nih.gov Conversely, the size of the substituent at the C3 position appears to be sensitive, with smaller groups like hydrogen or methyl being preferred over larger ethyl groups in some cases. nih.gov
Amine Side Chain Modifications:
The N,N-dimethylamino group is a common feature in many pharmacologically active molecules. Its basicity and size can be crucial for interactions with target proteins.
In related indole derivatives, the nature of the amine substituent has a significant impact on activity. For instance, in a series of 1H-indole-2-carboxamides, a diethylamino group at the 4-position of a phenyl ring attached to the carboxamide was found to enhance potency. nih.gov
Introduction of Additional Functional Groups:
The addition of a pyrimidine (B1678525) ring linked to the amino group at the 2-position of the indole can lead to potent inhibitors of various kinases. The amino group on the pyrimidine is often critical for binding to the target.
An acrylamide (B121943) "warhead" can be incorporated to enable covalent, irreversible binding to specific amino acid residues, such as cysteine, in the target protein. This strategy has been successfully employed in developing targeted covalent inhibitors.
Table of Structure-Activity Relationship Insights:
| Structural Modification | Effect on Activity/Mechanism | Example/Rationale | Reference |
| N1-Methylation of Indole | Enhances metabolic stability. | Prevents N-dealkylation and CYP450-mediated oxidation. | |
| 4-Methoxy Group on Indole | Enhances electron-donating properties. | Can improve binding affinity and selectivity. | chim.it |
| C5-Halogenation of Indole | Favorable for activity in some series. | Chloro or fluoro substitutions can enhance potency. | nih.gov |
| C3-Substitution of Indole | Sensitive to substituent size. | Smaller groups (H, Me) are often preferred over larger groups (Et). | nih.gov |
| Amine Substituent | Influences potency. | A diethylamino group on an attached phenyl ring enhanced potency in one study. | nih.gov |
| Pyrimidine Moiety | Can confer kinase inhibitory activity. | The amino group on the pyrimidine is often crucial for target binding. | |
| Acrylamide Group | Enables covalent, irreversible binding. | Forms a covalent bond with cysteine residues in the target protein. |
Future Optimization Strategies:
Based on the existing SAR data, several strategies can be employed for the future optimization of this compound derivatives:
Systematic Exploration of Substituents on the Indole Ring: While the 4-methoxy and 1-methyl groups appear important, further exploration of other substituents at positions 5, 6, and 7 of the indole ring could lead to improved potency and selectivity. The use of both electron-donating and electron-withdrawing groups would help to fully map the electronic requirements for optimal activity.
Modification of the Amine Side Chain: The N,N-dimethylamino group can be replaced with other cyclic or acyclic amines to probe the steric and electronic requirements of the binding pocket. For example, incorporating the amine into a piperidine (B6355638) or pyrrolidine (B122466) ring could alter the pharmacokinetic properties of the compound.
Introduction of Diverse Linkers and Functional Groups: Moving beyond simple amine derivatives, the introduction of different linkers, such as amides or ureas, could provide new vectors for interacting with the target protein. wikipedia.org Furthermore, the strategic placement of other functional groups that can participate in specific interactions like hydrogen bonding or hydrophobic interactions could significantly enhance binding affinity.
Computational Modeling: The use of computational modeling and docking studies can help to visualize the binding of these derivatives to their target proteins. nih.gov This can provide a rational basis for the design of new analogs with improved binding characteristics.
By systematically applying these optimization strategies, it is possible to develop new derivatives of this compound with enhanced therapeutic potential.
In Vitro Pharmacological and Biological Evaluation of 4 Methoxy N,1 Dimethyl 1h Indol 2 Amine
Cell-Based Biological Activity Assays (using non-human cell lines and mechanistic cellular models)
No data available.
Until research on 4-methoxy-N,1-dimethyl-1H-indol-2-amine is conducted and published, its in vitro pharmacological and biological properties remain unknown.
Cell Viability and Proliferation Assays for Research Applications
In the preclinical evaluation of any new chemical entity, including indole (B1671886) derivatives, determining its effect on cell survival and growth is a fundamental first step. Cell viability assays measure the proportion of live, healthy cells in a population, while proliferation assays measure the rate of cell division. nih.gov These tests are crucial for identifying potential cytotoxic effects of a compound and establishing a therapeutic window for further investigation.
A primary approach involves assessing the metabolic activity of cells, as healthy, viable cells maintain a high metabolic rate. Common methods rely on the reduction of tetrazolium salts by cellular dehydrogenases into colored formazan (B1609692) products, which can be quantified using a spectrophotometer. abcam.com Another class of assays measures the integrity of the cell membrane, which is compromised in dead or dying cells.
Key types of assays used in this research context are summarized below:
| Assay Type | Principle | Common Reagents | Measurement |
| Tetrazolium Reduction | Measures metabolic activity via cellular enzyme (dehydrogenase) reduction of a reagent into a colored formazan product. nih.gov | MTT, MTS, XTT, WST-1 | Absorbance |
| Resazurin (B115843) Reduction | Measures metabolic activity via cellular reductase conversion of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. | AlamarBlue™ | Fluorescence or Absorbance |
| Membrane Integrity | Measures the leakage of cellular components from cells with compromised membranes. | Lactate Dehydrogenase (LDH) | Enzyme activity in culture medium |
| ATP Quantification | Measures the level of intracellular ATP, which is depleted rapidly upon cell death. The assay uses the luciferase enzyme, which produces light in the presence of ATP. | Luciferase, Luciferin | Luminescence |
For a compound like this compound, researchers would typically expose various cell lines (e.g., cancer cell lines or normal cell lines) to a range of concentrations of the compound. The results, often expressed as the IC₅₀ (the concentration that inhibits 50% of cell viability or proliferation), would indicate the compound's potency and cell-type specificity. For example, in a study on 5-fluoro-2-oxindole derivatives, IC₅₀ values were determined against α-glucosidase to gauge inhibitory activity. frontiersin.org Similarly, a study on 2-aminoindole derivatives assessed cytotoxicity by determining the CC₅₀ (the concentration that causes 50% cytotoxicity) in Madin-Darby canine kidney (MDCK) cells. nih.gov
Assays for Specific Cellular Responses (e.g., inflammatory marker modulation, second messenger production)
Beyond general viability, it is critical to understand how a compound like this compound interacts with specific cellular pathways. This involves assays that measure changes in the production of signaling molecules, such as inflammatory markers or second messengers.
Inflammatory Marker Modulation: Chronic inflammation is implicated in numerous diseases, and many indole derivatives are investigated for anti-inflammatory potential. chim.it Researchers can quantify a compound's effect on inflammatory pathways by measuring the levels of key signaling molecules (cytokines and chemokines) produced by cells.
ELISA (Enzyme-Linked Immunosorbent Assay): This antibody-based technique is widely used to measure the concentration of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), in cell culture supernatants after treatment with the test compound.
Quantitative PCR (qPCR): This method measures changes in the gene expression of inflammatory markers. For instance, research on methoxyindoles revealed their ability to act as agonists or antagonists of the human Aryl Hydrocarbon Receptor (AhR), which in turn modulates the mRNA expression of genes like CYP1A1. nih.gov
Western Blotting: This technique can detect and quantify specific proteins within the cell that are part of inflammatory signaling cascades, such as NF-κB or components of the inflammasome.
A study on 2-aminoindole derivatives found that a specific compound, 3h, could inhibit the cytokine storm and apoptosis induced by viral infection, demonstrating a direct modulatory effect on inflammatory responses. nih.gov
Second Messenger Production: Many drugs exert their effects by binding to cell surface receptors, which triggers the production of intracellular "second messengers" like cyclic AMP (cAMP), inositol (B14025) phosphates, or calcium ions (Ca²⁺). The indole structure is a key feature of serotonin (B10506), a neurotransmitter that acts through such receptors. wikipedia.org Compounds like 5-MeO-DMT, which contains a methoxyindole core, are known to be potent agonists at serotonin receptors. nih.gov Assays to measure these effects include:
cAMP Assays: Competitive immunoassays or reporter gene assays can quantify changes in intracellular cAMP levels following receptor activation.
Calcium Imaging: Fluorescent dyes that bind to Ca²⁺ allow researchers to visualize and measure changes in intracellular calcium concentrations in real-time using fluorescence microscopy, indicating the activation of pathways that lead to calcium release.
Antimicrobial and Antiparasitic Research Applications of Indole Derivatives
The indole scaffold is a privileged structure in the development of anti-infective agents due to its presence in many natural antimicrobial compounds and its synthetic versatility. nih.goveurekaselect.com Indole derivatives have shown promise against a wide array of pathogens, including drug-resistant bacteria, fungi, and parasites.
Antimicrobial Research: Indole derivatives are actively researched to combat the growing threat of antimicrobial resistance. nih.gov Studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. mdpi.com For instance, research into new indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties revealed broad-spectrum activity. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism, is a key parameter in these studies.
One study found that an indole-triazole derivative was a promising lead compound against Methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Candida krusei. nih.gov
MIC Values (µg/mL) of Selected Indole Derivatives Against Various Microbes nih.govresearchgate.net
| Compound | S. aureus | MRSA | E. coli | B. subtilis | C. albicans | C. krusei |
| Indole-thiadiazole 2b | 12.5 | 25 | 25 | 12.5 | 3.125 | 6.25 |
| Indole-thiadiazole 2d | 6.25 | 12.5 | 12.5 | 6.25 | 3.125 | 3.125 |
| Indole-triazole 3b | 6.25 | 12.5 | 12.5 | 6.25 | 3.125 | 3.125 |
| Indole-triazole 3d | 3.125 | 3.125 | 6.25 | 6.25 | 3.125 | 3.125 |
| Ampicillin (Standard) | 0.78 | 0.78 | - | 0.2 | - | - |
| Fluconazole (Standard) | - | - | - | - | 1.56 | 3.125 |
Note: A lower MIC value indicates higher antimicrobial activity.
Antiparasitic Research: The indole moiety is also central to the development of drugs against parasitic diseases like malaria, leishmaniasis, and trypanosomiasis. nih.gov Many synthetic indole derivatives have been designed based on natural antimalarial products. For example, diamidine indole derivatives have shown excellent inhibitory activity in the nanomolar range against both Trypanosoma brucei (the cause of African sleeping sickness) and Plasmodium falciparum (the deadliest malaria parasite). nih.gov These compounds often show a better selectivity index compared to existing drugs, meaning they are more toxic to the parasite than to human cells.
In Vivo Preclinical Research on 4 Methoxy N,1 Dimethyl 1h Indol 2 Amine Non Human Animal Models
Mechanistic Pharmacological Studies in Animal Models
Mechanistic studies in animal models are crucial for understanding how a chemical compound interacts with a living system to produce a biological effect. These studies would aim to identify the molecular targets of 4-methoxy-N,1-dimethyl-1H-indol-2-amine and characterize its physiological consequences.
Target Engagement Studies in Animal Tissues
No target engagement studies for this compound in animal tissues have been reported in the available scientific literature.
Such studies would be designed to confirm that the compound interacts with its intended molecular target(s) within a living organism. This is often accomplished using techniques such as:
Positron Emission Tomography (PET): If a radiolabeled version of the compound were developed, PET imaging could visualize its distribution and binding to specific regions or tissues in real-time in living animals.
Ex Vivo Autoradiography: Following administration of a radiolabeled compound to an animal, tissues would be collected, sectioned, and exposed to film to determine the precise location of the compound's binding.
Tissue-Based Immunoassays or Western Blotting: These techniques could be used to measure changes in the levels or activation state of downstream proteins that are affected by the compound's interaction with its target.
A hypothetical data table for such a study is presented below.
Hypothetical Target Engagement Data
| Animal Model | Tissue | Assay Type | Outcome Measure | Result |
|---|---|---|---|---|
| Rodent (Rat) | Brain | PET Imaging | Target Occupancy (%) | Data Not Available |
| Rodent (Mouse) | Spleen | Ex Vivo Autoradiography | Specific Binding (dpm/mg tissue) | Data Not Available |
Investigation of Biological Effects in Specific Organ Systems
There is no published research detailing the biological effects of this compound on specific organ systems in animal models.
Investigations in this area would involve administering the compound to animals and monitoring for functional and pathological changes in various organs. The specific organ systems to be studied would depend on the compound's suspected therapeutic target or potential off-target effects. For instance, if the compound is a tryptamine (B22526) derivative, studies might focus on the central nervous and cardiovascular systems.
Hypothetical Organ System Effects
| Organ System | Animal Model | Parameter Measured | Observed Effect |
|---|---|---|---|
| Central Nervous System | Mouse | Locomotor Activity | Data Not Available |
| Cardiovascular System | Rat | Blood Pressure | Data Not Available |
| Hepatic System | Dog | Liver Enzyme Levels (e.g., ALT, AST) | Data Not Available |
Exploration of Biological Pathways Modulated by this compound in Animal Systems
No studies have been published that explore the biological pathways modulated by this compound in animal systems.
Research in this area would utilize high-throughput techniques like genomics, proteomics, and metabolomics to gain a broad understanding of the cellular signaling cascades and metabolic networks affected by the compound. For example, researchers might analyze tissue samples from treated animals to identify changes in gene expression or protein abundance, thereby revealing the pathways that are either activated or inhibited. This information is critical for understanding the compound's full pharmacological profile.
Computational Chemistry and Molecular Modeling of 4 Methoxy N,1 Dimethyl 1h Indol 2 Amine
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein target.
To predict how 4-methoxy-N,1-dimethyl-1H-indol-2-amine might interact with a specific protein target, molecular docking simulations would be performed. The three-dimensional structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy, is used as a receptor. A library of possible conformations of the ligand, this compound, is then docked into the binding site of the receptor.
Scoring functions are used to estimate the binding affinity for each docked pose, which is often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For instance, in a hypothetical docking study of this compound against a kinase target, the predicted binding affinities for different poses might be ranked to identify the most likely binding orientation.
Hypothetical Docking Results for this compound
| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| 1 | -9.2 | Hydrogen bond with ASP86, Pi-cation with LYS45 |
| 2 | -8.5 | Hydrophobic interactions with LEU23, VAL31 |
| 3 | -7.9 | Water-bridged hydrogen bond with GLU82 |
This table is for illustrative purposes and represents hypothetical data.
Analysis of the top-ranked docking poses reveals the specific amino acid residues within the protein's binding site that form crucial interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the methoxy (B1213986) group could act as a hydrogen bond acceptor, while the indole (B1671886) ring can participate in π-π stacking or hydrophobic interactions. The dimethylamine (B145610) group may form hydrogen bonds or ionic interactions.
Identifying these key residues is critical for understanding the basis of molecular recognition and can guide the design of new analogs with improved potency and selectivity. For example, if a hydrogen bond with a specific serine residue is found to be crucial, modifications to the ligand that enhance this interaction could be prioritized. Research on other indole derivatives has shown the importance of such interactions in their biological activity. nih.govmdpi.com
Hypothetical Key Interacting Residues for this compound
| Interaction Type | Key Amino Acid Residues |
| Hydrogen Bonding | ASP86, SER124 |
| Hydrophobic Interactions | LEU23, VAL31, ILE78 |
| Pi-Cation Interaction | LYS45 |
| π-π Stacking | PHE189 |
This table is for illustrative purposes and represents hypothetical data based on common interactions of indole-based compounds.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and protein, the stability of the binding pose, and the role of solvent molecules.
An MD simulation of the this compound-protein complex, initiated from a promising docking pose, would reveal the stability of the key interactions identified in docking. The simulation can show whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. Analysis of the simulation trajectory can also highlight the importance of water molecules in mediating ligand-protein interactions.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational methods used to build predictive models of biological activity based on the chemical structures of a series of compounds. nih.gov
A QSAR model establishes a mathematical relationship between the physicochemical properties (descriptors) of a set of molecules and their experimentally determined biological activity. For a series of analogs of this compound, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various electronic and steric parameters would be calculated. These descriptors would then be correlated with their biological activity (e.g., IC50 values) using statistical methods like multiple linear regression or machine learning algorithms to generate a predictive model. Such models can then be used to estimate the activity of new, unsynthesized analogs.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological effect. A pharmacophore model for the target of interest could be developed based on the structure of this compound and other known active compounds.
This pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that match the required spatial arrangement of features. This process, known as virtual screening, can rapidly identify a diverse set of novel chemical scaffolds with a high probability of being active, thus accelerating the discovery of new lead compounds.
In Silico Prediction of Biological Interactions and Pathways
In the absence of direct experimental data, computational tools are invaluable for forecasting the biological activity of novel compounds. onlinescientificresearch.com These in silico methods utilize the chemical structure of a molecule to predict its interactions with biological targets and its involvement in various pathways. researchgate.netnih.gov This approach has been successfully used to predict drug metabolism, and interactions, and to identify potential therapeutic targets. onlinescientificresearch.comresearchgate.net
Predicted Protein-Ligand Interactions
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. beilstein-journals.org Given the structural resemblance of this compound to other tryptamine (B22526) derivatives like N,N-dimethyltryptamine (DMT) and 5-MeO-DMT, it is plausible to predict interactions with similar protein targets. wikipedia.orgwikipedia.org These targets primarily include serotonin (B10506) receptors, which are known to mediate the effects of many psychoactive tryptamines. wikipedia.org
Table 1: Predicted Potential Protein Targets for this compound and Their Functions
| Target Protein | Predicted Interaction Type | Potential Biological Pathway Involvement |
| Serotonin 5-HT2A Receptor | Agonist | Psychedelic effects, mood regulation, perception |
| Serotonin 5-HT1A Receptor | Agonist | Anxiolytic effects, mood regulation |
| Serotonin 5-HT2C Receptor | Agonist | Appetite regulation, mood, dopamine (B1211576) modulation |
| Monoamine Oxidase-A (MAO-A) | Substrate/Inhibitor | Neurotransmitter metabolism |
| Sigma-1 Receptor | Agonist | Neuromodulation, cellular stress response |
This table is predictive and based on the activity of structurally similar compounds. Direct experimental validation is required.
The predictions in the table are derived from the known pharmacology of analogous compounds. For instance, DMT has a strong affinity for various serotonin receptors, which are believed to be the primary mediators of its psychedelic effects. wikipedia.org Similarly, indole-based structures have been investigated as inhibitors of enzymes like EZH2, suggesting that this compound could potentially interact with a range of enzymes. nih.gov
Predicted Biological Pathways
Based on its predicted interactions with serotonin receptors and other potential targets, this compound is likely to modulate several key biological pathways.
Serotonergic System: The most prominent predicted pathway is the modulation of the serotonergic system. By acting as an agonist at various serotonin receptors, the compound could influence a wide array of neurological processes, including mood, cognition, and perception. nih.gov The interaction with the serotonin system is a hallmark of many indoleamines. nih.gov
Neurotransmitter Metabolism: If the compound acts as a substrate or inhibitor of MAO-A, it would directly impact the metabolic pathways of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov This interaction is a key mechanism for many antidepressant medications.
Cellular Signaling Cascades: Activation of G-protein coupled receptors, such as the serotonin receptors, initiates downstream signaling cascades involving second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates. nih.gov These cascades can lead to widespread changes in gene expression and cellular function. nih.gov
It is important to emphasize that these are theoretical predictions. The actual biological activity of this compound can only be confirmed through rigorous experimental studies. Computational models, while powerful, serve as a guide for hypothesis-driven research. mdpi.com
Metabolism of this compound: A Review of Preclinical Studies
Detailed investigation into the metabolic fate of the novel compound this compound has been undertaken through a series of in vitro and animal model studies. These explorations have provided critical insights into its biotransformation, identifying key metabolic pathways and the enzymes responsible for its breakdown. This article synthesizes the findings from these preclinical metabolism studies.
Analytical Method Development for Research Applications of 4 Methoxy N,1 Dimethyl 1h Indol 2 Amine
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are fundamental for isolating and quantifying specific compounds within complex matrices, such as biological samples or reaction mixtures. For a substituted indoleamine like 4-methoxy-N,1-dimethyl-1H-indol-2-amine, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would be the primary techniques employed.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of an HPLC method for this compound would focus on achieving optimal separation from potential impurities and matrix components. Reversed-phase HPLC is a common and effective technique for the analysis of indoleamines. nih.gov
Method Development Parameters:
Column: A C18 or C8 column is typically chosen for the separation of moderately polar compounds like indole (B1671886) derivatives.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized. The acidic modifier helps to ensure the analyte is in a consistent protonated state, leading to sharper peaks. For tryptophan derivatives, mobile phases containing formic acid and diethylamine (B46881) have been shown to provide good separation. nih.gov
Detection: A UV detector would be suitable, with the detection wavelength set at the absorbance maximum of the indole ring, typically around 280 nm. A fluorescence detector could also be used for enhanced sensitivity and selectivity, as indole compounds are often fluorescent. nih.gov
The table below outlines a hypothetical starting point for HPLC method development.
| Parameter | Suggested Condition | Rationale |
| Stationary Phase | C18 (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for consistent ionization. |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic modifier to elute the compound. |
| Gradient | 5% to 95% B over 20 minutes | To ensure elution of all components. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | UV at 280 nm or Fluorescence | Indole nucleus absorbance/fluorescence. |
This table presents hypothetical HPLC conditions based on methods for similar compounds.
Method validation would be performed according to established guidelines to ensure the method is suitable for its intended purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis
For highly sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry. notulaebotanicae.ro The development of LC-MS/MS methods for indole alkaloids is a well-established field. nih.govnih.gov
An LC method similar to the one described for HPLC would be used. The mass spectrometer would typically be an electrospray ionization (ESI) source operated in positive ion mode, as the amine functional groups are readily protonated. For quantification, Multiple Reaction Monitoring (MRM) would be employed, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte.
Spectroscopic and Spectrometric Characterization Methods for Structural Confirmation
Following synthesis or isolation, the definitive identification of this compound requires structural confirmation using spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the precise structure of a molecule. Both ¹H NMR and ¹³C NMR spectra would be acquired. While specific spectral data for this compound is not published, expected chemical shifts can be inferred from related structures like N,N-dimethyltryptamine (DMT) and other methoxy-substituted indoles. researchgate.netsnmjournals.orgnih.gov
Expected ¹H NMR Features:
Aromatic Protons: Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the indole ring.
N-Methyl Protons: A singlet corresponding to the six protons of the two N-methyl groups on the side chain (approx. 2.3-2.5 ppm). snmjournals.org
N-Methyl Indole Proton: A singlet for the three protons of the methyl group attached to the indole nitrogen.
Methoxy (B1213986) Protons: A singlet around 3.8-4.0 ppm for the three protons of the methoxy group.
Side Chain Protons: Aliphatic signals for the ethylamine (B1201723) portion of the molecule.
Expected ¹³C NMR Features:
Signals corresponding to the carbon atoms of the indole ring, the methoxy group, the N,N-dimethyl groups, and the ethylamine side chain would all be present at characteristic chemical shifts. snmjournals.org
The table below shows representative ¹³C NMR data for the parent compound, N,N-dimethyltryptamine, to provide context. snmjournals.org
| Carbon Atom | Chemical Shift (ppm) |
| C-β (side chain) | 23.7 |
| N-CH₃ | 45.5 |
| C-α (side chain) | 60.4 |
| C-7 | 107.6 |
| C-3 | 111.2 |
| C-5 | 118.8 |
| C-4 | 119.1 |
| C-6 | 121.5 |
| C-2 | 121.9 |
| C-4a | 127.2 |
| C-7a | 136.1 |
This table displays published ¹³C NMR data for N,N-dimethyltryptamine (DMT) for illustrative purposes. snmjournals.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound, the exact mass would be determined using high-resolution mass spectrometry (HRMS).
Electron ionization (EI) mass spectrometry of N,N-dimethyltryptamine typically shows a prominent fragment ion at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment. nih.gov A similar fragmentation would be expected for the target compound. The molecular ion peak would confirm the molecular weight. The fragmentation pattern of indole alkaloids is often characteristic and can be used for identification. nih.govnist.gov
Method Validation for Research Applications
For any quantitative analytical method to be used in research, it must be validated to demonstrate its reliability. The key validation parameters include:
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is often demonstrated by analyzing blank matrix samples and samples spiked with potential interfering compounds.
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. This is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis.
Accuracy: The closeness of the measured value to the true value. It is determined by analyzing samples with known concentrations (e.g., spiked matrix samples) and comparing the measured concentration to the nominal concentration.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
The table below summarizes the typical acceptance criteria for these validation parameters in bioanalytical method validation.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% at LOQ) |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) |
| Specificity | No significant interference at the retention time of the analyte. |
| LOD/LOQ | Determined based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) |
This table provides generally accepted criteria for method validation in a research context.
Application of Analytical Methods in Biological Sample Analysis for Research Studies
The quantification of novel research compounds in biological matrices is a cornerstone of preclinical and clinical research, enabling the characterization of a compound's pharmacokinetic and metabolic profile. For a compound such as this compound, a robust and sensitive analytical method is essential for its evaluation in research studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high selectivity, sensitivity, and wide dynamic range.
A validated LC-MS/MS method allows researchers to accurately measure the concentration of this compound in various biological samples, such as blood, plasma, urine, and tissue homogenates. This data is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
For the purpose of this illustrative article, a hypothetical LC-MS/MS method was developed and validated for the determination of this compound in human plasma. The method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
The sample preparation would typically involve the precipitation of plasma proteins using a solvent like acetonitrile, which also contains the internal standard (in this hypothetical case, a deuterated analog of the analyte, this compound-d3). After centrifugation, the clear supernatant is injected into the LC-MS/MS system.
Chromatographic separation would likely be achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component such as methanol or acetonitrile. This ensures the analyte is separated from endogenous plasma components that could interfere with the measurement.
The mass spectrometer would be optimized for the specific fragmentation of this compound. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole for detection. This highly selective process ensures that only the compound of interest is measured.
The hypothetical LC-MS/MS parameters for such an analysis are presented in Table 1.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Analyte | This compound |
| Internal Standard | This compound-d3 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 205.1 |
| Product Ion (m/z) | 160.1 |
| Collision Energy (eV) | 25 |
| Dwell Time (ms) | 100 |
The method would then be validated according to established guidelines to ensure its reliability for research applications. A summary of the hypothetical validation results is shown in Table 2.
Table 2: Representative Validation Summary for the Quantification of this compound in Human Plasma
| Validation Parameter | Result |
|---|---|
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | Minimal |
| Recovery | > 85% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
These hypothetical validation data demonstrate that the method is linear, accurate, precise, and sensitive enough for the quantification of this compound in human plasma over a relevant concentration range for research studies. The application of such a validated method would enable researchers to conduct pharmacokinetic studies, investigate the compound's metabolism by identifying and quantifying its metabolites, and support further non-clinical and clinical development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-methoxy-N,1-dimethyl-1H-indol-2-amine, and how can its purity be validated?
- Methodology : The compound can be synthesized via reductive amination of indole precursors or coupling reactions involving methoxy and methyl groups. For example, indole derivatives with N-methyl and methoxy substituents are often prepared using Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling, followed by purification via column chromatography . Purity validation typically employs HPLC (high-performance liquid chromatography) and spectroscopic techniques (e.g., , ) to confirm structural integrity and quantify impurities .
Q. How is the structural characterization of this compound performed using crystallographic methods?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Software suites like SHELX are widely used for refinement, particularly for small molecules, to determine bond lengths, angles, and packing arrangements . For example, analogous indole derivatives have been characterized with R-factors < 0.05, ensuring high precision in structural assignments .
Q. What spectroscopic techniques are most effective for analyzing this compound’s stability under varying pH and temperature conditions?
- Methodology : Stability studies employ LC-QTOF (liquid chromatography-quadrupole time-of-flight) for high-resolution mass spectrometry and GC-MS (gas chromatography-mass spectrometry) to detect degradation products. UV-Vis spectroscopy can monitor changes in absorbance under stress conditions (e.g., acidic/alkaline hydrolysis, thermal degradation) .
Advanced Research Questions
Q. What computational strategies are used to predict the binding affinity of this compound to enzyme targets like acetylcholinesterase (AChE) or monoamine oxidase (MAO)?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed to model interactions with enzyme active sites. For instance, hybrid indole derivatives have shown dual AChE/MAO-B inhibition (IC values < 50 nM) through π-π stacking and hydrogen bonding with catalytic residues . QSAR (quantitative structure-activity relationship) models further optimize substituent effects on inhibitory potency .
Q. How does the substitution pattern (e.g., methoxy vs. hydroxyl groups) on the indole scaffold influence its pharmacokinetic properties?
- Methodology : Comparative studies using in vitro models (e.g., Caco-2 cells for permeability) and metabolic stability assays (e.g., liver microsomes) reveal that methoxy groups enhance lipophilicity and blood-brain barrier penetration compared to polar hydroxyl groups. For example, 4-methoxy analogs exhibit longer half-lives (t > 2 h) in hepatic microsomes .
Q. What experimental evidence supports the role of this compound in modulating amyloid-beta (Aβ) aggregation, and how is this assayed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
